Cas no 1023873-03-1 (3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one)

3-(2-Fluoroanilino)-2-iodocyclohex-2-en-1-one is a fluorinated and iodinated cyclohexenone derivative with potential utility in synthetic organic chemistry and pharmaceutical research. The presence of both fluorine and iodine substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Heck couplings, as well as nucleophilic substitutions. The electron-withdrawing fluoroanilino group may influence the compound's electronic properties, while the iodine atom offers a handle for further functionalization. This compound is particularly valuable for constructing complex heterocyclic frameworks or as a precursor in medicinal chemistry applications. Its structural features suggest utility in the development of bioactive molecules or materials with tailored properties.
3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one structure
1023873-03-1 structure
Product name:3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one
CAS No:1023873-03-1
MF:C12H11FINO
Molecular Weight:331.124718904495
MDL:MFCD00170031
CID:5176019

3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one
    • MDL: MFCD00170031
    • インチ: 1S/C12H11FINO/c13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)14/h1-2,4-5,15H,3,6-7H2
    • InChIKey: IPGJGXXMJCRKBC-UHFFFAOYSA-N
    • SMILES: C1(=O)CCCC(NC2=CC=CC=C2F)=C1I

3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB159870-1g
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; .
1023873-03-1
1g
€211.30 2024-04-21
abcr
AB159870-10 g
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one
1023873-03-1
10g
€482.50 2023-02-27
abcr
AB159870-10g
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; .
1023873-03-1
10g
€482.50 2024-04-21
abcr
AB159870-5 g
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one
1023873-03-1
5g
€377.50 2023-02-27
abcr
AB159870-1 g
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one
1023873-03-1
1g
€211.30 2023-02-27
abcr
AB159870-5g
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; .
1023873-03-1
5g
€377.50 2024-04-21

3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one 関連文献

3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-oneに関する追加情報

3-(2-Fluoroanilino)-2-Iodocyclohex-2-en-1-one: A Comprehensive Overview

The compound 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one, identified by the CAS registry number 1023873-03-1, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of cyclohexenones, which are known for their versatile reactivity and structural diversity. The presence of the fluoroanilino group and the iodine substituent introduces unique electronic and steric properties, making this compound a valuable subject for both academic and industrial investigations.

Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one. Researchers have employed innovative methodologies, such as transition-metal-catalyzed cross-coupling reactions, to synthesize this compound with high efficiency and selectivity. These methods not only enhance the purity of the product but also pave the way for large-scale production, which is crucial for its potential applications in drug discovery and material science.

The structural features of 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one make it an intriguing candidate for exploring its biological activity. Studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties, which could be harnessed in the development of novel therapeutic agents. Additionally, its iodine substituent facilitates radioactive labeling, making it a potential candidate for use in diagnostic imaging techniques.

In terms of material science, the unique electronic properties of 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one have been leveraged to create advanced materials with tailored optical and electrical characteristics. Researchers have incorporated this compound into polymer systems to enhance their performance in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one involves a series of carefully designed steps that ensure the preservation of its sensitive functional groups. The reaction sequence typically includes nucleophilic aromatic substitution, followed by cyclization to form the cyclohexenone ring. The use of mild reaction conditions and selective reagents has been instrumental in achieving high yields and maintaining the integrity of the molecule's structure.

From an environmental standpoint, the synthesis and application of 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one have been evaluated for their sustainability. Green chemistry principles have been integrated into its production processes to minimize waste generation and reduce energy consumption. These efforts align with global initiatives aimed at promoting environmentally friendly chemical practices.

In conclusion, 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its synthesis, properties, and potential uses continue to be explored by researchers worldwide, underscoring its significance in modern chemical research.

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Amadis Chemical Company Limited
(CAS:1023873-03-1)3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one
A1099088
Purity:99%/99%
はかる:5g/10g
Price ($):224.0/286.0